molecular formula C17H25BFNO2 B1442593 2-Fluoro--5-pyrrolidinomethylphenylboronic acid, pinacol ester CAS No. 1486485-42-0

2-Fluoro--5-pyrrolidinomethylphenylboronic acid, pinacol ester

Cat. No.: B1442593
CAS No.: 1486485-42-0
M. Wt: 305.2 g/mol
InChI Key: HZWWLSXNGSJJFI-UHFFFAOYSA-N
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Description

2-Fluoro--5-pyrrolidinomethylphenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C17H25BFNO2 and its molecular weight is 305.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that the compound may interact with palladium catalysts in these reactions.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Fluoro–5-pyrrolidinomethylphenylboronic acid, pinacol ester may undergo transmetalation, a process where it transfers its organoboron group to a palladium catalyst . This reaction forms a new carbon-carbon bond, which is a crucial step in the synthesis of various organic compounds .

Biochemical Pathways

The compound 2-Fluoro–5-pyrrolidinomethylphenylboronic acid, pinacol ester is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is a key method for forming carbon-carbon bonds in organic synthesis, leading to the production of a wide range of organic compounds .

Pharmacokinetics

Boronic acids and their derivatives are generally considered to have good bioavailability due to their stability and ability to form reversible covalent bonds with biological targets .

Result of Action

The molecular and cellular effects of 2-Fluoro–5-pyrrolidinomethylphenylboronic acid, pinacol ester’s action are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro–5-pyrrolidinomethylphenylboronic acid, pinacol ester. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base .

Properties

IUPAC Name

1-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)14-11-13(7-8-15(14)19)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWWLSXNGSJJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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